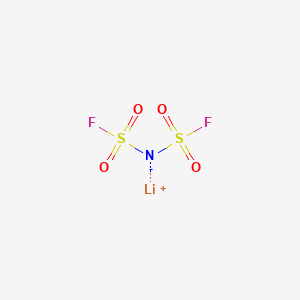
Lithium bis(fluorosulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium bis(fluorosulfonyl)imide is a white, powdery lithium salt with the chemical formula F₂LiNO₄S₂. It is commonly used as a high-performance electrolyte material in lithium-ion batteries and supercapacitors due to its excellent electrochemical properties, including high ionic conductivity and thermal stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium bis(fluorosulfonyl)imide typically involves a multi-step process. One common method includes the reaction of bis(chlorosulfonyl)imide with lithium fluoride in an anhydrous hydrogen fluoride medium . Another method involves the reaction of difluorosulfimide triethylamine salt with an alkaline lithium salt in the presence of an organic solvent . The reaction is carried out under reduced pressure to remove triethylamine and water, followed by crystallization and drying to obtain the final product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which simplifies the process and increases yield. This method involves reacting urea, lithium fluoride, and sulfur trioxide in an anhydrous hydrogen fluoride liquid . The process is designed to be economically and environmentally beneficial, with high yield and minimal waste .
化学反应分析
Types of Reactions: Lithium bis(fluorosulfonyl)imide undergoes various chemical reactions, including hydrolysis, reduction, and decomposition. It is known for its stability against hydrolysis compared to other lithium salts like lithium hexafluorophosphate .
Common Reagents and Conditions: In hydrolysis reactions, this compound reacts with water to form lithium hydroxide and lithium fluoride . In reduction reactions, it can react with lithium metal to form a solid electrolyte interphase (SEI) layer, which is crucial for the performance of lithium-ion batteries .
Major Products Formed: The major products formed from the hydrolysis of this compound include lithium hydroxide and lithium fluoride . In reduction reactions, the formation of a lithium fluoride-rich SEI layer is a significant outcome .
科学研究应用
Lithium bis(fluorosulfonyl)imide is widely used in scientific research, particularly in the field of energy storage. It is a key component in the electrolytes of lithium-ion batteries and lithium-ion capacitors . Its superior performance in combination with graphite or silicon anodes makes it a preferred choice for high-performance batteries . Additionally, it is used in the development of non-flammable solvents for lithium-ion batteries, enhancing safety and stability .
作用机制
The mechanism of action of lithium bis(fluorosulfonyl)imide in lithium-ion batteries involves the formation of a stable SEI layer on the anode surface. This layer, rich in lithium fluoride, helps in passivating the anode and preventing further electrolyte decomposition . The compound’s high ionic conductivity and thermal stability contribute to its effectiveness in maintaining battery performance .
相似化合物的比较
Similar Compounds:
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
- Lithium hexafluorophosphate (LiPF₆)
- Lithium bis(fluorosulfonyl)amide
Uniqueness: Lithium bis(fluorosulfonyl)imide stands out due to its higher ionic conductivity and better thermal stability compared to lithium hexafluorophosphate . Unlike lithium bis(trifluoromethanesulfonyl)imide, it exhibits lower corrosiveness towards aluminum, making it more suitable for high-voltage applications . Its stability against hydrolysis also makes it a safer alternative for use in lithium-ion batteries .
属性
CAS 编号 |
171611-11-3 |
|---|---|
分子式 |
F2HLiNO4S2 |
分子量 |
188.1 g/mol |
IUPAC 名称 |
lithium;bis(fluorosulfonyl)azanide |
InChI |
InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |
InChI 键 |
PIAMXHUFQAOKRH-UHFFFAOYSA-N |
SMILES |
[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |
规范 SMILES |
[Li].N(S(=O)(=O)F)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















